3-(3-methyl-5-propan-2-ylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid
Overview
Description
3-(3-methyl-5-propan-2-ylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C18H29NO5 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-isopropyl-3-(3-isopropyl-5-methylphenoxy)-1-propanamine oxalate is 339.20457303 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and β-adrenergic Blocking Activity
Research has been conducted on the synthesis and evaluation of compounds similar to N-isopropyl-3-(3-isopropyl-5-methylphenoxy)-1-propanamine oxalate for their β-adrenergic blocking activity. For instance, the synthesis of 1-isopropylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate derivatives from thymol, a naturally occurring agent, has been reported. Pharmacological evaluations using mouse ECG and isolated rat uterus models showed these compounds possess non-selective β-adrenergic blocking activity, with one derivative being more active than the other. These findings suggest potential applications in conditions mediated by β-adrenergic receptors, such as cardiovascular diseases (Jindal et al., 2003).
Cardioprotective and Antiarrhythmic Activity
Another study focused on a derivative, oxalate salt of 1-(isopropylamino)-3-(5-((isopropylamino) methyl)-2-methoxyphenoxy) propan-2-ol (PP-24), exploring its cardioprotective and antiarrhythmic activities. The compound showed significant reduction in mean arterial pressure and heart rate in hypertensive rats, anti-arrhythmic activity against ventricular arrhythmias, and cardioprotective effects against myocardial necrosis in mice. These activities were attributed to the blockade of β-adrenoreceptors, indicating potential therapeutic applications in cardiovascular disorders (Nikam et al., 2011).
Oxidative Functionalization of Amino Acid Derivatives
In the realm of chemical synthesis, research on the oxidative functionalization of amino acid derivatives using H2O2 catalyzed by nonheme imine-based iron complexes has been documented. This process includes the oxidation of protected aliphatic amino acids, demonstrating the versatility of iron catalysis in organic synthesis and potential applications in the modification of biologically relevant molecules (Ticconi et al., 2018).
Bulky Alkylaminophenol Chelates for Functionalization
Another study described the synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines, highlighting their potential for further functionalization and applications in coordination chemistry, particularly with first-row transition metals. This research underscores the importance of developing new methods for synthesizing structurally demanding ligands for metal coordination (Olesiejuk et al., 2018).
Properties
IUPAC Name |
3-(3-methyl-5-propan-2-ylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.C2H2O4/c1-12(2)15-9-14(5)10-16(11-15)18-8-6-7-17-13(3)4;3-1(4)2(5)6/h9-13,17H,6-8H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFPFODUVBYLGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCNC(C)C)C(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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